6-Ethoxy-4-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen derivatives. This compound has been investigated in scientific research for its potential anti-cancer properties, specifically focusing on its activity against breast cancer. []
The synthesis of 6-ethoxy-4-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-2H-chromen-2-one is described in detail in the paper "Synthesis, Biological Investigation and Docking Study of Novel Chromen Derivatives as Anti-Cancer Agents." [] The synthesis involves a multi-step procedure starting from commercially available 6-ethoxy-2H-chromen-2-one. Key steps include a Mannich reaction to introduce the piperazinylmethyl group at the 4-position of the chromen ring, followed by a nucleophilic substitution reaction with 3-(trifluoromethyl)benzyl bromide to install the trifluoromethylbenzyl moiety on the piperazine ring. []
The molecular structure of 6-ethoxy-4-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-2H-chromen-2-one features a central chromen-2-one (coumarin) core. An ethoxy group is present at the 6-position of the coumarin ring. At the 4-position, a piperazinylmethyl substituent is attached. This piperazine ring further bears a 3-(trifluoromethyl)benzyl group. []
The paper "Synthesis, Biological Investigation and Docking Study of Novel Chromen Derivatives as Anti-Cancer Agents" suggests that 6-ethoxy-4-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-2H-chromen-2-one exerts its anti-breast cancer activity by targeting the estrogen receptor-α (ERα). [] Docking studies predicted a strong binding affinity of this compound toward ERα, potentially interfering with estrogen signaling and inhibiting the growth of estrogen receptor-positive breast cancer cells. [] In vivo studies in a rat model of mammary carcinoma further supported this proposed mechanism of action, demonstrating an anti-tumor effect comparable to the standard drug tamoxifen, a known ERα antagonist. []
The primary application of 6-ethoxy-4-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-2H-chromen-2-one explored in the analyzed papers is its potential as an anti-breast cancer agent. [] Studies demonstrated its cytotoxic activity against estrogen receptor-positive breast cancer cell lines in vitro and in vivo. [] These findings suggest this compound could be a promising candidate for further development as a therapeutic agent for breast cancer.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8